molecular formula C14H20N2O4S B2534325 (6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone CAS No. 2248473-35-8

(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone

Cat. No. B2534325
CAS RN: 2248473-35-8
M. Wt: 312.38
InChI Key: OEDLWAWWNADIIP-GFCCVEGCSA-N
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Description

(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in cognitive function and memory. By binding to the receptor, this compound enhances the receptor's sensitivity to acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It also exhibits neuroprotective effects, reducing neuronal damage and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone's neuroprotective and cognitive-enhancing effects make it a promising compound for further research. However, its limited solubility and stability in aqueous solutions make it challenging to work with in lab experiments.

Future Directions

Future research on (6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone could focus on improving its solubility and stability, as well as investigating its potential as a treatment for other neurodegenerative diseases. Additionally, further studies could explore the potential of this compound as a cognitive enhancer in healthy individuals.

Synthesis Methods

The synthesis of (6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone involves the reaction of 6-methylsulfonylpyridin-3-amine with (3R)-3-propan-2-yloxypyrrolidine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(6-methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10(2)20-12-6-7-16(9-12)14(17)11-4-5-13(15-8-11)21(3,18)19/h4-5,8,10,12H,6-7,9H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDLWAWWNADIIP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCN(C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCN(C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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